molecular formula C13H18N2O B6332207 2-Methyl-1-(2-methylbenzoyl)piperazine CAS No. 1240577-29-0

2-Methyl-1-(2-methylbenzoyl)piperazine

Cat. No. B6332207
CAS RN: 1240577-29-0
M. Wt: 218.29 g/mol
InChI Key: RPFTUXCKTYMTPO-UHFFFAOYSA-N
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Description

“2-Methyl-1-(2-methylbenzoyl)piperazine” is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 . It’s a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(2-methylbenzoyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-(2-methylbenzoyl)piperazine” include a molecular formula of C12H16N2O and a molecular weight of 204.27 . More detailed properties like melting point, boiling point, and density were not found in the search results .

Mechanism of Action

While the specific mechanism of action for “2-Methyl-1-(2-methylbenzoyl)piperazine” is not explicitly mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

When handling “2-Methyl-1-(2-methylbenzoyl)piperazine”, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2-methylphenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-5-3-4-6-12(10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFTUXCKTYMTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2-methylbenzoyl)piperazine

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